molecular formula C10H13NO B13150074 2-(Dimethylamino)-4-methylbenzaldehyde

2-(Dimethylamino)-4-methylbenzaldehyde

Cat. No.: B13150074
M. Wt: 163.22 g/mol
InChI Key: QQKUBDBSCDIYHG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the para position with a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylbenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the dimethylamino group under basic conditions.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-4-methylbenzoic acid.

    Reduction: 2-(Dimethylamino)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylbenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobenzaldehyde: Similar structure but lacks the methyl group at the para position.

    2-(Dimethylamino)benzaldehyde: Similar structure but lacks the methyl group at the ortho position.

    4-Methylbenzaldehyde: Lacks the dimethylamino group.

Uniqueness

2-(Dimethylamino)-4-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(dimethylamino)-4-methylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-8-4-5-9(7-12)10(6-8)11(2)3/h4-7H,1-3H3

InChI Key

QQKUBDBSCDIYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)N(C)C

Origin of Product

United States

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